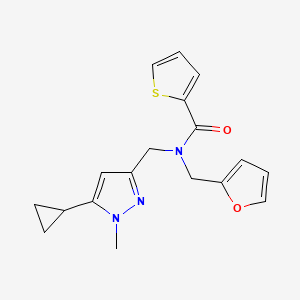![molecular formula C15H16INS B2983958 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide CAS No. 1047974-85-5](/img/structure/B2983958.png)
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Reactions and Chemical Properties
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide participates in nucleophilic vinylic substitution reactions, demonstrating its reactivity with thiols and its utility in the quantitative determination of free thiol groups in proteins. The compound's specific interaction with thiols, as well as its reaction kinetics and properties under different pH conditions, underscore its potential application in biochemical and chemical research for targeting thiol-containing molecules (Holler et al., 2000).
Molecular Association Studies
The compound has been studied for its molecular association with water-soluble calixarenes, highlighting its role in the formation of complexes with specific stoichiometry. This research suggests potential applications in the design of molecular sensors and the development of novel methods for the determination of cationic surfactant concentrations, leveraging the unique interactions between the compound and various stilbene dyes (M. Nishida et al., 1997).
Crystallographic and Phase Change Investigations
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide has been subject to crystallographic analysis, revealing insights into its structural properties, such as configurations and intermolecular interactions. Studies focusing on its behavior in crystal packing and phase changes contribute to the broader understanding of molecular materials' physical properties and their potential applications in material science (S. Chantrapromma et al., 2014).
Nonlinear Optical Properties
Research into the nonlinear optical absorption properties of related pyridinium salts suggests potential applications in optical materials science. The specific structure and electronic characteristics of these compounds, including 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide, make them candidates for exploration in the development of materials with novel optical properties, including applications in photovoltaics and optoelectronics (Xiuling Xu et al., 2008).
Synthesis and Characterization
The synthesis and characterization of 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide and its derivatives provide a foundation for exploring its applications in various fields of scientific research. The detailed analyses of its structural and electronic properties through techniques like UV-Vis, FT-IR, NMR, and X-ray diffraction contribute to a deeper understanding of its potential uses in chemical synthesis, molecular design, and the study of molecular interactions (S. Chantrapromma et al., 2014).
Zukünftige Richtungen
The future directions for the study of 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide could involve more detailed studies on its synthesis, structure, reactivity, and potential applications. Given the importance of pyridinium salts in various fields, this compound could be of interest in the development of new materials and pharmaceuticals .
Wirkmechanismus
Target of Action
Pyridinium salts, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Pyridinium salts are known for their diverse reactivity and have been highlighted for their importance as ionic liquids, ylides, and inhibitors of various biological processes .
Biochemical Pathways
Pyridinium salts have been noted for their anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a pyridinium salt, it may exhibit a range of biological activities, including anti-microbial, anti-cancer, and anti-malarial effects .
Eigenschaften
IUPAC Name |
1-methyl-2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NS.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQLSGBOGAZOM-MLBSPLJJSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)SC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)

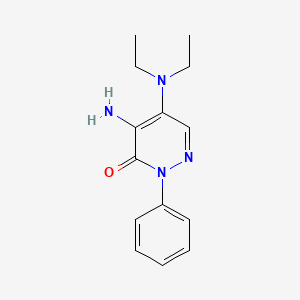
![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)
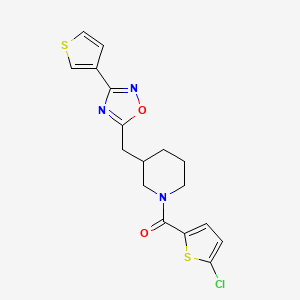

![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)
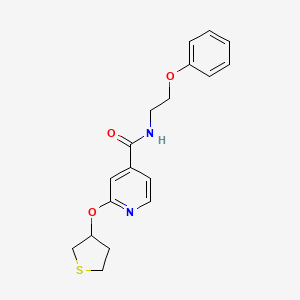

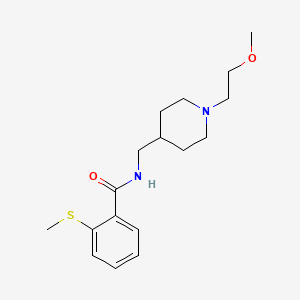
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)
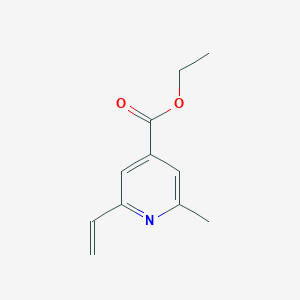
![4-Amino-5,6,7,8,9-pentahydrocyclohepta[1,2-d]pyrimidino[4,5-b]thiophene-2-thio l](/img/structure/B2983892.png)
